molecular formula C11H14N2O2 B172221 3-(4-Nitrophenyl)piperidine CAS No. 19733-55-2

3-(4-Nitrophenyl)piperidine

Cat. No. B172221
CAS RN: 19733-55-2
M. Wt: 206.24 g/mol
InChI Key: IFEPNLVXIOKMEY-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)piperidine” is a compound that belongs to the class of organic compounds known as piperidines . It has a molecular weight of 206.24 . The IUPAC name for this compound is 4-(4-nitrophenyl)piperidine .


Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenyl)piperidine” consists of a piperidine ring attached to a nitrophenyl group . The InChI code for this compound is 1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 .


Physical And Chemical Properties Analysis

“3-(4-Nitrophenyl)piperidine” is a solid at room temperature . It has a boiling point of 92-94 degrees Celsius .

Scientific Research Applications

1. Enantiomeric Resolution and Simulation Studies

3-(4-Nitrophenyl)piperidine derivatives, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, have been studied for their enantiomeric resolution. Using a Chiralpak IA column, researchers investigated the chiral recognition mechanism, highlighting hydrogen bonding and π–π interactions as key forces in chiral resolution. This study demonstrates the compound's potential in chiral chromatography and enantiomeric separation in pharmaceuticals (Ali et al., 2016).

2. Reactivity in Ionic Liquids

Research on the reactivity of 3-(4-Nitrophenyl)piperidine compounds in ionic liquids revealed insights into the medium effects on the rate constants of aminolysis. This study contributes to our understanding of reaction mechanisms in various solvents, relevant in chemical synthesis and pharmaceutical manufacturing (Millán et al., 2013).

3. Synthesis of 3-(4′-Nitrophenyl)iminocoumarin

The synthesis of 3-(4′-Nitrophenyl)iminocoumarin, involving 3-(4-Nitrophenyl)piperidine, was explored for its potential application in solar cell materials. This research highlights the compound's use in developing donor–acceptor polymer units for photovoltaic applications (Zhang et al., 2015).

4. Antileukemic Activity

Derivatives of 3-(4-Nitrophenyl)piperidine have been synthesized and evaluated for their antileukemic activity. This research is significant in the development of new anticancer drugs, particularly for treating leukemia (Vinaya et al., 2011).

5. Development of Novel Nitroxyl Radicals

Studies involving 3-(4-Nitrophenyl)piperidine derivatives have contributed to the development of novel nitroxyl radicals. These radicals have applications as antioxidants, contrast agents, and in radical polymerization, demonstrating the compound's versatility in diverse biomedical and industrial fields (Kinoshita et al., 2009).

Safety And Hazards

The safety information for “3-(4-Nitrophenyl)piperidine” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation and may be harmful to the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of piperidine derivatives, including “3-(4-Nitrophenyl)piperidine”, have potential for future research directions .

properties

IUPAC Name

3-(4-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h3-6,10,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEPNLVXIOKMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591247
Record name 3-(4-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)piperidine

CAS RN

19733-55-2
Record name 3-(4-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
I Ali, MN Lone, M Suhail, ZA AL-Othman, A Alwarthan - RSC advances, 2016 - pubs.rsc.org
Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column were presented. The mobile …
Number of citations: 33 pubs.rsc.org
RW Hartmann, C Batzl, TM Pongratz… - Journal of medicinal …, 1992 - ACS Publications
The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl) piperidine-2, 6-diones is described [cyclopentyl (1), cyclohexyl (2)]. The enantiomers of 2 were separated either by using …
Number of citations: 50 pubs.acs.org
I Ali, MN Lone, M Suhail, ZA AL-Othman, A Alwarthan - RSC advances, 2017 - pubs.rsc.org
Correction: Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpa ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA90039B Royal …
Number of citations: 1 pubs.rsc.org
O Achmatowicz, I Malinowska, B Szechner, JK Maurin - Tetrahedron, 1997 - Elsevier
Using (R)- or (S)-1-phenylethylamine as a resolving agent, (R)- and (S)-4-cyano-4-(4-nitrophenyl)hexanoic acids have been isolated. Cyclization of each enantiomer, followed by …
Number of citations: 16 www.sciencedirect.com
RW Hartmann, C Batzl - Journal of medicinal chemistry, 1986 - ACS Publications
The synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl) piperidine-2, 6-diones as inhibitors of estrogen biosynthesis are described [(1), methyl (2), ethyl (3), n-…
Number of citations: 175 pubs.acs.org
AB Foster, M Jarman, CS Leung… - Journal of Medicinal …, 1983 - ACS Publications
In our probing of the structural features responsible for the inhibitory activity of aminoglutethimide [1, 3-(4-aminophenyl)-3-ethylpiperidine-2, 6-dione] toward the cholesterol side-chain …
Number of citations: 89 pubs.acs.org
AB Foster, LJ Griggs, I Howe, M Jarman… - Drug metabolism and …, 1984 - Citeseer
Four new metabolites of aminoglutethimide have been identified in the urine of patients being treated chronically with the drug. These were products of hydroxylation of the 3-…
Number of citations: 32 citeseerx.ist.psu.edu
GB Hammond, RG Plevey, P Sampson… - Journal of fluorine …, 1988 - Elsevier
Aminoglutethimide (1), used in the treatment of hormone dependent breast cancer, interacts with enzyme complexes desmolase and aromatase. Its action is not specific and its …
Number of citations: 14 www.sciencedirect.com
M Li, Z Jiang, X Guo, X Di, J Yu - Microchemical Journal, 2021 - Elsevier
A fully substituted β-cyclodextrin derivative chemically bonded chiral stationary phase for high performance liquid chromatography, named MDCPC was prepared by linking 3, 5-dichloro…
Number of citations: 20 www.sciencedirect.com
GKE Scriba - Journal of Chromatography a, 2016 - Elsevier
Stereospecific recognition of chiral molecules is an important issue in various aspects of life sciences and chemistry including analytical separation sciences. The basis of analytical …
Number of citations: 280 www.sciencedirect.com

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